

Technical Guide: Physicochemical Characteristics of 3-Amino-1-(3-methylphenyl)propan-1-ol

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Compound of Interest

Compound Name:	3-Amino-1-(3-methylphenyl)propan-1-ol
Cat. No.:	B1376752

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For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical and chemical characteristics of the compound **3-Amino-1-(3-methylphenyl)propan-1-ol**. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, specific experimental data regarding the physical properties of this compound remains largely unavailable in publicly accessible resources. This document outlines the known molecular information and provides a framework of generalized experimental protocols that would be suitable for the determination of its physical characteristics. Furthermore, this guide highlights the absence of this compound in published literature concerning biological signaling pathways or specific, detailed experimental workflows.

Introduction

3-Amino-1-(3-methylphenyl)propan-1-ol is a substituted amino alcohol with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a chiral center at the carbinol carbon, an amino group, and a substituted aromatic ring, suggests its potential as a building block for more complex molecules. Accurate and detailed knowledge of its physical properties is crucial for its application in research and development, including reaction

optimization, formulation, and toxicological assessment. This guide aims to collate the available information and provide standardized methodologies for its characterization.

Molecular and Chemical Identity

The fundamental identifiers for **3-Amino-1-(3-methylphenyl)propan-1-ol** are presented below. It is important to note that two CAS numbers have been associated with this compound, which may indicate different stereoisomers or simply database discrepancies.

Property	Value
IUPAC Name	3-Amino-1-(3-methylphenyl)propan-1-ol
Molecular Formula	C ₁₀ H ₁₅ NO
Molecular Weight	165.23 g/mol
CAS Numbers	1226363-38-7, 1263280-60-9

Physical Properties (Undetermined)

Specific quantitative data for the physical properties of **3-Amino-1-(3-methylphenyl)propan-1-ol** are not available in the reviewed literature. The following table is provided as a template for the presentation of experimentally determined data.

Property	Value	Units
Melting Point	Not Available	°C
Boiling Point	Not Available	°C
Density	Not Available	g/cm ³
Solubility in Water	Not Available	mg/mL
Solubility in Organic Solvents	Not Available	(specify solvent)
pKa	Not Available	

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental protocols that can be employed to determine the physical characteristics of **3-Amino-1-(3-methylphenyl)propan-1-ol**.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Capillary melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle

Procedure:

- Ensure the sample of **3-Amino-1-(3-methylphenyl)propan-1-ol** is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
- Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point of the sample.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

- Thiele tube or similar heating bath
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer (calibrated)
- Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

- Place a small amount of liquid **3-Amino-1-(3-methylphenyl)propan-1-ol** into the small test tube.
- Invert a capillary tube and place it in the test tube with the open end submerged in the liquid.
- Attach the test tube to a thermometer and immerse it in the heating bath of the Thiele tube.
- Heat the side arm of the Thiele tube gently.
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- When a continuous stream of bubbles is observed, remove the heat source.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.

Solubility Determination

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility is quantified as the concentration of the solute in a saturated solution at a specified temperature.

Apparatus:

- Vials with screw caps
- Analytical balance
- Vortex mixer
- Centrifuge
- Spectrophotometer or HPLC

Procedure:

- Add an excess amount of **3-Amino-1-(3-methylphenyl)propan-1-ol** to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.
- Tightly cap the vial and agitate it at a constant temperature using a vortex mixer or shaker until equilibrium is reached (typically 24-48 hours).
- Centrifuge the suspension to pellet the undissolved solid.
- Carefully withdraw a known volume of the supernatant.
- Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.

Spectroscopic Characterization

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Apparatus:

- NMR spectrometer
- NMR tubes
- Deuterated solvents (e.g., CDCl_3 , DMSO-d_6)

Procedure:

- Dissolve a small amount of **3-Amino-1-(3-methylphenyl)propan-1-ol** (typically 5-25 mg) in a suitable deuterated solvent (approximately 0.6-0.7 mL).
- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.
- Process the spectra to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

Apparatus:

- FTIR spectrometer (often with an Attenuated Total Reflectance (ATR) accessory)

Procedure:

- Place a small amount of the solid or liquid sample directly on the ATR crystal.
- Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Analyze the spectrum to identify characteristic absorption bands corresponding to functional groups such as O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic).

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Apparatus:

- Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure:

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer.
- Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight of the compound.
- Analyze the fragmentation pattern to gain further structural information.

Signaling Pathways and Experimental Workflows

A thorough review of the scientific literature did not reveal any published studies detailing the involvement of **3-Amino-1-(3-methylphenyl)propan-1-ol** in specific biological signaling pathways or established experimental workflows. Therefore, no diagrams can be generated for this section.

As a general representation of a synthetic workflow, the following diagram illustrates a hypothetical synthesis of an amino alcohol from a ketone precursor.



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Caption: A generalized synthetic workflow for the preparation of an amino alcohol.

Conclusion

This technical guide provides a summary of the known identifying information for **3-Amino-1-(3-methylphenyl)propan-1-ol** and a set of generalized experimental protocols for the determination of its physical characteristics. The conspicuous absence of specific experimental data in the public domain underscores the need for foundational research to characterize this compound fully. Researchers and drug development professionals are encouraged to utilize the outlined methodologies to generate and publish these critical data points, thereby facilitating the future use and understanding of this molecule.

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